molecular formula C17H13Cl2NO2S B12863026 ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No.: B12863026
M. Wt: 366.3 g/mol
InChI Key: UDEUKWJJUZVYHF-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H13Cl2NO2S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2,5-dichlorophenyl)-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with pyrrole derivatives followed by esterification with ethyl thiophene-3-carboxylate. The reaction conditions and reagents can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A structure-activity relationship (SAR) analysis demonstrated that modifications in the phenyl and pyrrole rings could enhance antibacterial efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (µg/mL)Activity
This compoundTBDAntibacterial
Control (Ciprofloxacin)2Standard

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the growth of lung cancer cells (A549). In vitro studies revealed that certain modifications could lead to a significant reduction in cell viability, suggesting that this compound may possess anticancer properties .

Cell LineViability (%)Treatment
A54963.4Untreated
A54921.2Compound A
A54938.3Compound B

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

In a notable study on related pyrrole derivatives, researchers found that certain structural modifications led to enhanced activity against drug-resistant strains of bacteria. This suggests that this compound could be further developed as a lead compound for new antimicrobial agents targeting resistant pathogens .

Properties

Molecular Formula

C17H13Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

ethyl 4-(2,5-dichlorophenyl)-2-pyrrol-1-ylthiophene-3-carboxylate

InChI

InChI=1S/C17H13Cl2NO2S/c1-2-22-17(21)15-13(12-9-11(18)5-6-14(12)19)10-23-16(15)20-7-3-4-8-20/h3-10H,2H2,1H3

InChI Key

UDEUKWJJUZVYHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)Cl)Cl)N3C=CC=C3

Origin of Product

United States

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